molecular formula C12H16F3N5 B11748631 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11748631
M. Wt: 287.28 g/mol
InChI Key: XMGYXWDNWOYOIX-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of 1-ethyl-1H-pyrazole-3-carbaldehyde: This can be achieved through the reaction of ethylhydrazine with an appropriate β-diketone under acidic conditions.

    Preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: This involves the reaction of methylhydrazine with a trifluoromethyl-substituted β-diketone.

    Coupling Reaction: The two aldehyde intermediates are then coupled using a reductive amination reaction with a suitable amine source, such as methylamine, under reducing conditions (e.g., sodium cyanoborohydride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, converting the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions activated by electron-withdrawing groups like trifluoromethyl.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carbaldehyde
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-ethyl-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of its two distinct pyrazole rings, each with different substituents. This structural complexity can lead to unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-3-20-5-4-10(18-20)8-16-6-9-7-17-19(2)11(9)12(13,14)15/h4-5,7,16H,3,6,8H2,1-2H3

InChI Key

XMGYXWDNWOYOIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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